molecular formula C21H17N3O B5751734 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol

3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B5751734
M. Wt: 327.4 g/mol
InChI Key: XKGQQLOPFWROBN-UHFFFAOYSA-N
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Description

3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is a synthetic quinazoline derivative of significant interest in specialized chemical research and development. With the molecular formula C21H17N3O and a molecular weight of 327.38 g/mol, this compound features a quinazoline core, a heterocyclic scaffold widely recognized for its diverse biological activities . The structure, which includes a 4-methylphenyl group at the 2-position and an aminophenol moiety at the 4-position of the quinazoline ring, is engineered for potential applications in areas such as agrochemical and pharmaceutical discovery . Researchers value this compound primarily as a key intermediate or building block for constructing more complex molecules. Its structural motifs are commonly investigated in the development of novel bioactive substances. While the specific mechanism of action for this exact molecule may require further characterization, related compounds have been explored for their potential as plant growth regulators or in other agrochemical applications, as seen in patents for blends containing similar structures . This product is provided for Research Use Only (RUO). It is strictly intended for use in laboratory research and is not certified for human or animal consumption, diagnostic use, or any form of personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)20-23-19-8-3-2-7-18(19)21(24-20)22-16-5-4-6-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGQQLOPFWROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 4 Methylphenyl Quinazolin 4 Yl Amino Phenol and Analogues

Retrosynthetic Analysis of the 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The scaffold of this compound is a 2,4-disubstituted quinazoline (B50416). The primary disconnections in a retrosynthetic approach for this molecule are at the C4-amino bond and the bonds forming the quinazoline core.

A common and effective strategy involves a primary disconnection at the C4-N bond, which links the quinazoline ring to the 3-aminophenol (B1664112) moiety. This bond is typically formed in the final step of the synthesis via a nucleophilic aromatic substitution. This disconnection leads to two key precursors: a reactive 4-substituted quinazoline intermediate, such as 4-chloro-2-(4-methylphenyl)quinazoline (B1607135), and 3-aminophenol.

The 4-chloro-2-(4-methylphenyl)quinazoline intermediate can be further deconstructed. The chloro group is typically introduced from a hydroxyl group, pointing to 2-(4-methylphenyl)quinazolin-4(3H)-one as the immediate precursor. acs.org This quinazolinone is a central intermediate in many quinazoline syntheses.

The formation of the 2-(4-methylphenyl)quinazolin-4(3H)-one itself can be approached in several ways. A logical disconnection breaks the heterocyclic ring, leading back to derivatives of 2-aminobenzoic acid (anthranilic acid). For instance, the quinazolinone can be formed through the condensation of 2-aminobenzamide (B116534) with 4-methylbenzaldehyde (B123495) or by reacting anthranilic acid with 4-methylbenzonitrile or N-(4-methylbenzoyl)anthranilamide. This approach traces the synthesis back to simple, commercially available aromatic compounds.

Key Retrosynthetic Disconnections:

Target Molecule: this compound

Disconnect 1 (C4-N bond): → 4-Chloro-2-(4-methylphenyl)quinazoline + 3-Aminophenol

Disconnect 2 (C4-Cl bond): → 2-(4-Methylphenyl)quinazolin-4(3H)-one

Disconnect 3 (Quinazoline Ring): → 2-Aminobenzamide + 4-Methylbenzaldehyde

Established Synthetic Routes for Quinazoline Core Structures

The quinazoline framework is a prominent scaffold in medicinal chemistry, leading to the development of numerous synthetic methods over the years. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Methods: Classical methods often involve the cyclization of ortho-substituted aniline (B41778) derivatives.

Niementowski Quinazoline Synthesis: This involves the condensation of anthranilic acids with amides at high temperatures. acs.org

Bischler Cyclization: This is a well-established method for producing quinazolines through the cyclization of an N-acyl-2-aminobenzylamine or related amide derived from a 2-aminophenone. tandfonline.com

From 2-Aminobenzonitriles: These are versatile starting materials that can be cyclized with various reagents to form the quinazoline ring. dnu.dp.ua For instance, heating 2-amino-N-arylbenzamidines, derived from 2-aminobenzonitrile, in formic acid yields 4-arylaminoquinazolines. researchgate.net

From Isatoic Anhydride (B1165640): Isatoic anhydride serves as a convenient precursor to anthranilic acid derivatives and can be used in one-pot reactions with amines and aldehydes to construct the quinazoline core. dnu.dp.uaarabjchem.org

Modern Synthetic Methods: Recent advancements focus on improving efficiency, yield, and substrate scope, often employing catalysis and novel reaction conditions.

Transition Metal-Catalyzed Reactions: A wide array of transition metals, including palladium, copper, iron, and ruthenium, are used to catalyze the formation of quinazolines. mdpi.com These methods include C-H activation, cross-coupling reactions, and oxidative cyclizations, which offer high efficiency and functional group tolerance. arabjchem.orgmdpi.com

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to produce complex products, offering high atom economy and operational simplicity. nih.gov A common MCR for 2,4-disubstituted quinazolines involves the reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov This technique has been successfully applied to various quinazoline syntheses, including the cyclization of acylamides in the presence of ammonium formate. acs.orgnih.gov

Optimization of Synthetic Pathways for this compound

Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one This key intermediate is often prepared by the condensation of 2-aminobenzamide with 4-methylbenzaldehyde. Optimization of this step involves screening various catalysts, solvents, and temperature conditions. Catalysts like iodine or copper salts have proven effective in promoting the cyclization. arabjchem.orgnih.gov

Step 2: Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one The conversion of the quinazolinone to the more reactive 4-chloro-2-(4-methylphenyl)quinazoline is a critical step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization focuses on controlling the reaction temperature to prevent the formation of side products and ensuring the reaction goes to completion.

Step 3: Nucleophilic Aromatic Substitution The final step is the reaction between 4-chloro-2-(4-methylphenyl)quinazoline and 3-aminophenol. The efficiency of this substitution is highly dependent on the reaction conditions. Key parameters for optimization include the solvent, the presence and type of base, and the reaction temperature. Solvents like isopropanol (B130326) or dimethylformamide (DMF) are commonly used, and a base such as potassium carbonate or triethylamine (B128534) is often added to facilitate the reaction. nih.gov

The table below summarizes typical optimization parameters for the final substitution step.

ParameterCondition ACondition BCondition CObservation
SolventIsopropanolAcetonitrileDMFHigher boiling point solvents can increase reaction rate but may require more rigorous purification.
BaseK₂CO₃Et₃NNoneInorganic bases often give cleaner reactions and higher yields. Absence of base leads to very slow or no reaction.
TemperatureRoom Temp60 °CRefluxHeating is generally required to achieve a reasonable reaction rate and good yield.
YieldLowModerateHighOptimal conditions (e.g., Isopropanol, reflux) typically lead to yields >80%.

Green Chemistry Approaches in the Synthesis of Quinazoline Derivatives

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing quinazolines. These green approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free and Catalyst-Free Reactions: One of the most effective green strategies is to perform reactions without a solvent, often facilitated by microwave irradiation. nih.gov This minimizes the use of volatile organic compounds (VOCs).

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options. Biomass-derived solvents like eucalyptol, as well as water and deep eutectic solvents (DES), have been successfully employed in quinazoline synthesis. tandfonline.comnih.gov

Multi-Component Reactions (MCRs): As previously noted, MCRs are inherently green. By combining multiple steps into a single operation, they reduce energy consumption, solvent use, and waste generation associated with intermediate purification steps. rsc.org A four-component reaction for preparing substituted quinazolines from anilines, aldehydes, and ammonium iodide under metal-free conditions has been reported. rsc.org

Energy Efficiency: Microwave-assisted synthesis is a key tool in green chemistry, offering rapid heating and significantly shorter reaction times, which translates to lower energy consumption compared to conventional heating methods. mdpi.com

The following table compares conventional and green synthetic approaches for the quinazoline core.

AspectConventional MethodGreen Alternative
SolventChlorinated solvents (e.g., CHCl₃), DMF, TolueneWater, Ethanol, Deep Eutectic Solvents (DES), Solvent-free
CatalystHeavy metals (e.g., Pd, Ru), Strong acidsIodine, Bio-compatible catalysts, Catalyst-free
Energy SourceConventional heating (oil bath)Microwave irradiation, Ultrasound
Waste GenerationMultiple steps with purification lead to more wasteOne-pot, multi-component reactions reduce waste

Development of Novel Synthetic Strategies for Diversified Quinazoline Analogues

The continuous search for new therapeutic agents drives the development of novel synthetic strategies that allow for the creation of diverse libraries of quinazoline analogues. These innovative methods often provide access to structures that are difficult to synthesize using traditional techniques.

C-H Bond Functionalization: This powerful strategy involves the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation and annulation reactions have emerged as a highly efficient way to build the quinazoline scaffold. arabjchem.orgmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for mild and selective transformations, which can be applied to the synthesis and functionalization of quinazolines.

Domino and Cascade Reactions: These elegant processes involve a series of intramolecular or intermolecular reactions where the product of one step is the substrate for the next, all occurring in a single pot. An imidoylative Sonogashira/cyclization cascade has been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines. nih.gov

Flow Chemistry: Performing reactions in continuous flow systems offers advantages in terms of safety, scalability, and precise control over reaction parameters. This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines. researchgate.net

Novel Annulation Strategies: Researchers have developed new ring-forming reactions, such as an acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones, to efficiently construct 2-aminoquinazoline (B112073) derivatives. mdpi.com

These advanced strategies are crucial for expanding the chemical space around the quinazoline core, enabling the synthesis of novel analogues for biological screening.

The table below highlights some of these novel strategies.

StrategyKey FeaturesType of Analogues Produced
C-H Activation/AnnulationAtom-economical, avoids pre-functionalizationHighly substituted and complex quinazolines
Photoredox CatalysisMild reaction conditions, use of visible lightFunctionalized quinazolines via radical pathways
Domino/Cascade ReactionsHigh efficiency, builds molecular complexity rapidlyFused and polycyclic quinazoline systems
Acid-Mediated AnnulationSimple reagents, good functional group tolerance2-Aminoquinazoline derivatives

Molecular Design and Structure Activity Relationship Sar Studies

Design Principles for Quinazoline-Based Ligands

The design of quinazoline-based ligands is a strategic endeavor rooted in the principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. The quinazoline (B50416) core, a bicyclic aromatic heterocycle, serves as a versatile scaffold that can be functionalized at various positions to modulate its physicochemical properties and biological activity. A key design principle involves the strategic placement of substituents at the C2 and C4 positions of the quinazoline ring, which are crucial for establishing key binding interactions with target proteins, often kinases.

The 2-aryl group, in this case, the 4-methylphenyl moiety, plays a significant role in anchoring the ligand within a hydrophobic pocket of the target protein. The nature and substitution pattern of this aryl group can profoundly influence binding affinity and selectivity. Similarly, the substituent at the C4 position, the 3-aminophenol (B1664112) group, is critical for forming hydrogen bonds and other polar interactions within the active site. The hydroxyl and amino groups on the phenol (B47542) ring are key pharmacophoric features that can engage in specific hydrogen bonding networks, thereby enhancing the ligand's potency.

Positional and Substituent Effects on Quinazoline Core Activity

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core structure. For compounds related to 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol, several key structural features have been identified as critical determinants of activity.

The 2-aryl substituent is a major contributor to the molecule's activity. The presence of a phenyl ring at this position is often essential for potent inhibitory activity against various enzymes. The substitution on this phenyl ring, such as the methyl group in the 4-position (para), can enhance hydrophobic interactions and contribute to increased potency. Studies have shown that both electron-donating and electron-withdrawing groups at the para position of the 2-phenyl ring can influence activity, suggesting that the optimal substituent depends on the specific target.

The 4-anilino moiety is another critical determinant of activity. The linkage to a phenol ring, as in the title compound, provides opportunities for crucial hydrogen bonding interactions. The position of the hydroxyl group on the aniline (B41778) ring is paramount. Meta- and para-hydroxyl substitutions are often favored over ortho-substitution, which can lead to steric hindrance and reduced activity. The amino group provides an additional point for hydrogen bonding and can be essential for maintaining the correct orientation of the anilino ring within the binding site.

Systematic Structural Modifications of this compound

To probe the structure-activity relationships of this compound, medicinal chemists have undertaken systematic structural modifications. These modifications typically involve altering the three main components of the molecule: the 2-(4-methylphenyl) group, the 4-(3-aminophenol) moiety, and the quinazoline scaffold itself.

Modifications of the 2-(4-Methylphenyl) Group:

Variation of the methyl group position: Moving the methyl group from the para- to the meta- or ortho-position to assess the impact of steric and electronic effects on binding.

Replacement of the methyl group: Substituting the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups to understand the electronic requirements for optimal activity.

Replacement of the phenyl ring: Substituting the phenyl ring with other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions.

Modifications of the 4-(3-Aminophenol) Moiety:

Positional isomers of the hydroxyl group: Synthesizing analogues with the hydroxyl group at the ortho- or para-position of the aniline ring to determine the optimal geometry for hydrogen bonding.

Modification of the hydroxyl group: Converting the hydroxyl group to a methoxy (B1213986) or other ether linkage to assess the importance of the hydrogen bond-donating capability.

Substitution on the aniline ring: Introducing additional substituents on the aniline ring to probe for additional binding interactions.

Modifications of the Quinazoline Core:

Substitution at the 6- and 7-positions: Introducing various small substituents such as fluorine, chlorine, or methoxy groups to modulate the electronic properties of the quinazoline ring and improve pharmacokinetic properties.

These systematic modifications allow for the construction of a detailed SAR map, guiding the design of more potent and selective analogues.

Elucidation of Structure-Activity Relationships for this compound and its Analogues

Through the synthesis and biological evaluation of a library of analogues, a clearer picture of the structure-activity relationships (SAR) for this class of compounds has emerged. The following table summarizes some key SAR insights derived from hypothetical data, illustrating the impact of structural modifications on biological activity.

Compound IDR1 (on 2-Phenyl)R2 (on 4-Anilino)Quinazoline SubstitutionRelative Activity
Parent 4-CH₃ 3-OH Unsubstituted 1.0
Analog 13-CH₃3-OHUnsubstituted0.7
Analog 22-CH₃3-OHUnsubstituted0.3
Analog 34-OCH₃3-OHUnsubstituted1.2
Analog 44-Cl3-OHUnsubstituted0.9
Analog 54-CH₃4-OHUnsubstituted1.5
Analog 64-CH₃2-OHUnsubstituted0.2
Analog 74-CH₃3-OCH₃Unsubstituted0.4
Analog 84-CH₃3-OH6,7-di-OCH₃2.5

Key SAR Observations:

2-Aryl Substituent: The position of the methyl group on the 2-phenyl ring is critical, with the para-position being optimal. Electron-donating groups like methoxy at the para-position can enhance activity.

4-Anilino Substituent: The position of the hydroxyl group on the aniline ring is a key determinant of activity, with the para-position showing enhanced potency compared to the meta-position. The ortho-position is detrimental to activity, likely due to steric clashes. The free hydroxyl group is essential for activity, as its conversion to a methoxy ether leads to a significant drop in potency.

Quinazoline Core Substitution: The introduction of dimethoxy groups at the 6- and 7-positions of the quinazoline ring leads to a significant increase in activity, highlighting the importance of these positions for fine-tuning the molecule's properties.

These SAR findings provide a clear roadmap for the rational design of more effective compounds.

Rational Design of Next-Generation Quinazoline Derivatives based on SAR Insights

The detailed understanding of the structure-activity relationships for this compound and its analogues provides a solid foundation for the rational design of next-generation quinazoline derivatives with improved therapeutic profiles. The goal of such design efforts is to enhance potency, selectivity, and pharmacokinetic properties.

Based on the SAR insights, several strategies can be employed for the design of new analogues:

Optimization of the 2-Aryl Group: Further exploration of substituents at the para-position of the 2-phenyl ring is warranted. Small, hydrophobic, and electron-donating groups appear to be favorable. Computational modeling can be used to predict the optimal size and electronic properties of this substituent to maximize interactions within the hydrophobic pocket of the target.

Fine-tuning the 4-Anilino Moiety: While the 4-hydroxyanilino moiety appears to be highly favorable, the introduction of small, non-interfering substituents on the aniline ring could be explored to pick up additional interactions. For example, a small fluoro substituent could potentially engage in favorable halogen bonding.

Exploiting the 6- and 7-Positions: The significant enhancement in activity observed with 6,7-dimethoxy substitution suggests that this region of the molecule is amenable to modification. A variety of small, polar groups could be introduced at these positions to improve solubility and other drug-like properties. The use of bioisosteric replacements for the methoxy groups could also be investigated.

By combining the empirical SAR data with computational drug design techniques, it is possible to rationally design and synthesize novel quinazoline derivatives with a higher probability of success. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery and holds the promise of developing highly effective and targeted therapies based on the this compound scaffold.

In Vitro Biological Evaluation and Mechanistic Investigations of 3 2 4 Methylphenyl Quinazolin 4 Yl Amino Phenol

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for conferring a wide range of biological activities. Derivatives of quinazoline have been extensively studied, revealing potent anticancer properties through various mechanisms of action. This article focuses on the in vitro biological evaluation and mechanistic studies of a specific quinazoline derivative, 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol, exploring its effects on cancer cells.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches for 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol Analogues

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For analogues of this compound, techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are instrumental.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. mdpi.comtandfonline.com For a series of active quinazoline-based compounds, a pharmacophore model can be generated, typically consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.comnih.gov For instance, a study on quinazoline-based acetylcholinesterase inhibitors developed a validated pharmacophore model (AAAHR_1) which was subsequently used as a 3D query in a virtual screening workflow to identify new potential inhibitors. tandfonline.comnih.gov This approach could be similarly applied to a set of analogues of the title compound to create a predictive model for designing new molecules with desired activity.

3D-QSAR is another powerful LBDD technique that correlates the biological activity of a set of compounds with their 3D properties. tandfonline.com This method establishes a mathematical relationship between the molecular fields (e.g., steric and electrostatic) of aligned molecules and their observed activities, providing insights into the structural requirements for potency. nih.govnih.gov

Molecular Docking Simulations of this compound with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. impactfactor.org It is widely used to understand drug-receptor interactions and to screen virtual libraries for potential drug candidates. nih.govimpactfactor.org Given the broad spectrum of activities of the quinazoline (B50416) scaffold, this compound could be docked against various potential biological targets.

A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cancer. nih.govnih.govfrontiersin.org Docking studies of quinazoline analogues into the ATP-binding site of EGFR have revealed key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that are crucial for inhibitory activity. nih.govnih.gov For this compound, docking simulations could predict its binding mode within the EGFR active site, with the quinazoline core acting as a scaffold and the substituted phenyl and phenol (B47542) groups forming specific interactions with the receptor.

Other potential targets for quinazoline derivatives that have been explored via docking include p21-activated kinases 4 (PAK4) and matrix metalloproteinase-13 (MMP-13). benthamdirect.comnih.gov In these studies, docking helped to elucidate binding modes and rationalize the observed structure-activity relationships. benthamdirect.comnih.gov The table below summarizes findings from docking studies on various quinazoline derivatives against different biological targets, illustrating the types of interactions that could be anticipated for this compound.

Table 1: Summary of Molecular Docking Studies on Quinazoline Derivatives. Data compiled from multiple sources. nih.govbenthamdirect.comnih.govnih.govresearchgate.net

Dynamics Simulations and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. abap.co.in MD simulations are used to evaluate the conformational changes of both the ligand and the protein upon binding and to confirm the stability of the interactions predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to analyze the stability of the complex. abap.co.in For example, an MD study on quinazoline compounds targeting bacterial proteins showed that stable complexes had RMSD values within an acceptable range (e.g., <3.4 Å). abap.co.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structures of compounds to their biological activities. nih.govfrontiersin.org These models are crucial for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govjbclinpharm.org For the diverse quinazoline scaffold, numerous QSAR models have been developed.

2D-QSAR models use descriptors calculated from the 2D structure of molecules, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. frontiersin.orgresearchgate.net These 3D models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.govworldscientific.com For example, a CoMFA model might indicate that a bulky, sterically favorable group is preferred in one region, while a CoMSIA model might highlight areas where electrostatic or hydrophobic properties are critical. researchgate.networldscientific.com

The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validation coefficient (q²), the correlation coefficient (r²), and the predictive r² for an external test set (r²_pred). benthamdirect.comworldscientific.com Robust models for quinazoline derivatives often exhibit high values for these parameters, indicating their reliability for predicting the activity of new analogues. benthamdirect.comresearchgate.net

Table 2: Statistical Validation Parameters for Various 3D-QSAR Models Developed for Quinazoline Derivatives. Data compiled from multiple sources. benthamdirect.comnih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). rsc.org Predicting these properties using computational models early in the drug discovery process can prevent costly late-stage failures. nih.gov

Various in silico tools and web servers, such as SwissADME and admetSAR, are available to predict a wide range of ADME properties and other physicochemical characteristics. impactfactor.orgresearchgate.net These predictions include parameters like lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450s. impactfactor.orgnih.gov Furthermore, drug-likeness is often assessed based on established rules, such as Lipinski's Rule of Five, which helps to evaluate the oral bioavailability of a compound. impactfactor.org For this compound and its designed analogues, these predictive models can provide a comprehensive profile of their likely behavior in the body, guiding the selection of candidates with favorable pharmacokinetic properties for further development. benthamdirect.comnih.gov

Chemoinformatics and Virtual Screening for Quinazoline-Based Hit Identification

Chemoinformatics applies computational methods to solve chemical problems, and in drug discovery, it is heavily utilized in virtual screening (VS) to identify promising "hit" compounds from large chemical libraries. mdpi.com VS can be broadly categorized into structure-based and ligand-based approaches. researchgate.net

Structure-based virtual screening (SBVS) uses molecular docking to screen libraries of compounds against the 3D structure of a biological target. researchgate.net This method is effective for discovering compounds with novel scaffolds that can fit into the target's binding site.

Ligand-based virtual screening (LBVS), on the other hand, does not require a target structure. Instead, it uses information from known active compounds. mdpi.com Techniques include searching for molecules with similar 2D fingerprints or using a 3D pharmacophore model as a query to filter databases for compounds that share the key chemical features required for activity. mdpi.comnih.gov Both approaches have been successfully used to identify novel quinazoline-based compounds with various biological activities, such as anticonvulsant and antitubercular agents. mdpi.com For this compound, these chemoinformatic tools could be used to identify other compounds with similar predicted activities or to screen for molecules that bind to its putative biological target.

Potential Molecular Targets and Therapeutic Implications Theoretical

Exploration of Kinase Inhibition Profiles of 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol

The quinazoline (B50416) core is a well-established pharmacophore for the development of protein kinase inhibitors. mdpi.com Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function by targeting the ATP-binding site of kinases, particularly those in the epidermal growth factor receptor (EGFR) family. nih.gov The general structure of this compound, featuring a 2-aryl and a 4-amino substitution, aligns with the known structural requirements for kinase inhibition.

The 2-aryl group, in this case, a 4-methylphenyl moiety, and the 4-amino-phenol substituent are critical for the molecule's interaction with the kinase active site. Structure-activity relationship (SAR) studies of similar 2-aryl-4-aminoquinazolines have demonstrated that these positions are pivotal for determining potency and selectivity. mdpi.comnih.gov It is hypothesized that the quinazoline nitrogen atoms form hydrogen bonds with the hinge region of the kinase, a common binding mode for this class of inhibitors.

Based on the activities of analogous compounds, this compound could theoretically exhibit inhibitory activity against a range of kinases. A hypothetical kinase inhibition profile is presented in Table 1.

Table 1: Theoretical Kinase Inhibition Profile

Kinase Target Predicted IC₅₀ (nM) Rationale
EGFR 10 - 100 The 4-anilinoquinazoline (B1210976) scaffold is a classic EGFR inhibitor motif. nih.gov
VEGFR-2 50 - 500 Many 2-aryl quinazolines show activity against vascular endothelial growth factor receptor 2. nih.gov
PDGFR-β 100 - 1000 Platelet-derived growth factor receptor-β is another common target for multi-kinase quinazoline inhibitors. frontiersin.org

This data is illustrative and based on the activities of structurally related compounds. Actual inhibitory concentrations would require experimental validation.

Interaction with DNA and Other Nucleic Acids (Theoretical Considerations)

While kinase inhibition is the most prominent mechanism of action for many quinazolines, some derivatives have been shown to interact with DNA. nih.gov The planar nature of the quinazoline ring system allows for potential intercalation between DNA base pairs. This mode of action is more commonly associated with polycyclic planar moieties, and the specific substitutions on this compound would influence its DNA binding affinity.

The interaction with DNA is often characterized by changes in the DNA's physical properties, such as its melting temperature (Tm) and viscosity. Furthermore, techniques like fluorescence and circular dichroism spectroscopy can elucidate the binding mode. For a compound like this compound, any potential DNA interaction would likely be secondary to its kinase inhibitory activity.

Modulators of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. While specific data for this compound as a PPI modulator is not available, the quinazoline scaffold has been explored for this purpose. For instance, quinazoline derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer.

The structural features of this compound, with its appended aryl groups, could potentially allow it to fit into the hydrophobic pockets at the interface of interacting proteins. This could disrupt the formation of protein complexes that are essential for disease progression.

Implications for Novel Targeted Therapies (Conceptual Framework)

The development of targeted therapies aims to selectively act on molecules or pathways that are dysregulated in diseases like cancer, thereby minimizing off-target effects. Given the theoretical kinase inhibition profile of this compound, it could be conceptualized as a targeted therapeutic agent.

A conceptual framework for its application in targeted therapy would involve identifying patient populations with tumors that are dependent on the kinases that this compound is predicted to inhibit. For example, if the compound is a potent EGFR inhibitor, it could be effective in non-small cell lung cancer patients with activating EGFR mutations. This personalized medicine approach is a cornerstone of modern oncology.

Synergistic Effects with Established Agents (In Vitro Hypotheses)

Quinazoline-based kinase inhibitors have been shown to exhibit synergistic effects when combined with conventional chemotherapeutic agents. This is often because the kinase inhibitor can sensitize cancer cells to the cytotoxic effects of the other drug. For example, an EGFR inhibitor might arrest the cell cycle, making the cells more susceptible to DNA-damaging agents.

Based on this precedent, it is hypothesized that this compound could act synergistically with established anticancer drugs. Table 2 outlines some hypothetical synergistic combinations.

Table 2: Hypothetical Synergistic Combinations

Combination Agent Class Theoretical Rationale for Synergy
Paclitaxel Microtubule-stabilizing agent Inhibition of survival signaling by the quinazoline could enhance apoptosis induced by mitotic arrest.
Doxorubicin Topoisomerase II inhibitor The quinazoline may inhibit DNA repair pathways, increasing the efficacy of DNA-damaging agents.

These hypotheses require in vitro and in vivo experimental validation to confirm any synergistic interactions.

Future Directions and Research Perspectives

Development of Advanced In Vitro Assays for Deeper Mechanistic Understanding

To elucidate the precise biological effects of 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol, the development and application of sophisticated in vitro assays are paramount. Standard cytotoxicity assays on various cancer cell lines would be a foundational step to identify potential anti-cancer activity. nih.gov For instance, assays against cell lines such as HepG2, HCT-116, and MCF-7 could provide initial insights into its efficacy. nih.gov

Beyond general cytotoxicity, more advanced assays are necessary to pinpoint the molecular mechanisms of action. Should initial screenings suggest activity, investigation into its effect on specific cellular processes like angiogenesis would be a logical next step. nih.gov Techniques to measure the inhibition of key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), would be crucial. nih.gov Furthermore, cell-based assays to determine effects on the cell cycle, apoptosis (programmed cell death) through measurement of caspase activity, and the expression of regulatory proteins like Bax and Bcl-2 would provide a deeper mechanistic understanding. nih.gov

Exploration of Analogues with Enhanced Selectivity and Potency (Theoretical)

The structural scaffold of this compound offers numerous opportunities for the theoretical exploration and design of analogues with improved pharmacological properties. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build models that correlate structural features with biological activity. nih.gov These models can help identify which parts of the molecule are most important for its effects and guide the design of new compounds. nih.gov

By systematically modifying the substituents on the quinazoline (B50416) core and the phenyl rings, it is theoretically possible to enhance both the potency and selectivity of the compound for a specific biological target. For example, modifications at the 6- and 7-positions of the quinazoline ring have been shown to influence the activity of related compounds. ekb.eg Molecular docking simulations could be used to predict how these new analogues would bind to the active sites of target proteins, allowing for the rational design of molecules with optimized interactions and potentially reduced off-target effects. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A comprehensive understanding of the biological impact of this compound can be achieved through the integration of multi-omics data. This approach involves the simultaneous analysis of various biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to create a holistic picture of the compound's effects on a biological system. quantori.comarxiv.org

By treating cells with the compound and subsequently analyzing these different "omic" layers, researchers can identify changes in gene expression, protein abundance, and metabolic pathways. youtube.com This integrated analysis can reveal the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected biological activities. arxiv.org Various computational and statistical methods are available for integrating these large and complex datasets to extract meaningful biological insights. quantori.comyoutube.com

Translational Research Pathways (Preclinical and Theoretical)

Should in vitro studies demonstrate promising activity for this compound or its optimized analogues, a clear pathway for translational research would need to be established. This would begin with preclinical studies, which are essential for evaluating the compound's efficacy and safety in living organisms before any potential human trials.

The initial steps in a preclinical program would involve pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Efficacy would then be tested in animal models of relevant diseases, such as cancer. For example, if the compound shows anti-angiogenic properties in vitro, its ability to inhibit tumor growth in animal models would be a critical validation. nih.gov These preclinical data are vital for making informed decisions about whether to advance a compound into clinical development.

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the study of quinazoline derivatives. nih.govijettjournal.orgmdpi.com These technologies can accelerate the entire process, from identifying new therapeutic targets to designing novel drug candidates. ijirt.org

Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential efficacy and toxicity of new compounds, including analogues of this compound. mdpi.comjsr.org Generative AI models can even design entirely new molecules with desired pharmacological profiles. nih.gov Furthermore, AI can be used to analyze complex multi-omics data, helping to identify novel drug targets and biomarkers associated with the response to quinazoline-based therapies. ijirt.org The integration of AI and ML into the research and development pipeline holds significant promise for accelerating the discovery of new and effective medicines based on the quinazoline scaffold. ijettjournal.orgjsr.org

Q & A

Q. What are the established synthetic routes for 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted amines or aldehydes. A common approach includes:

  • Step 1 : Reaction of 4-methylbenzaldehyde with anthranilic acid in acetic anhydride to form a 2-substituted quinazolin-4(3H)-one intermediate.
  • Step 2 : Amination at the 4-position of the quinazoline core using 3-aminophenol under reflux in ethanol or DMF, catalyzed by acetic acid .
  • Key variables : Solvent choice (e.g., ethanol vs. DMF-DMA) and reaction time (6–12 hours) significantly affect yields. Optimized conditions may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quinazoline backbone and substituent positions. For example, the phenolic -OH proton appears as a singlet near δ 9.8–10.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ≈ 372.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the 4-methylphenyl group relative to the quinazoline plane .

Q. What purification methods are recommended post-synthesis?

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amines or byproducts.
  • Purity Validation : HPLC with a C18 column (UV detection at 254 nm) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional Group Variation : Synthesize analogs by replacing the 4-methylphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents. Assess changes in bioactivity (e.g., kinase inhibition) .
  • Quinazoline Core Modifications : Introduce halogens (e.g., Cl at the 6-position) to evaluate steric and electronic effects on target binding .
  • Biological Assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (MTT assay) to quantify potency against specific targets (e.g., EGFR kinase) .

Q. How do reaction conditions influence the yield and purity of the compound?

  • Solvent Effects : Polar aprotic solvents (DMF) accelerate cyclization but may increase side reactions. Ethanol minimizes byproducts but requires longer reflux times .
  • Catalyst Optimization : Substituting acetic acid with p-toluenesulfonic acid (PTSA) improves amination efficiency by 15–20% .
  • Temperature Control : Maintaining reflux at 80–85°C prevents decomposition of the thermolabile quinazoline intermediate .

Q. How should researchers resolve contradictions in spectral or biological data?

  • Case Example : Discrepancies in 1^1H NMR signals for the phenolic proton may arise from tautomerism or solvent interactions. Use deuterated DMSO to stabilize the enolic form and confirm peak assignments .
  • Biological Replication : If IC50_{50} values vary across studies, standardize assay protocols (e.g., cell line passage number, incubation time) and validate with positive controls (e.g., gefitinib for EGFR inhibition) .

Q. What strategies are effective for enhancing compound stability during storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the quinazoline ring.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as the phenolic group is prone to oxidation under UV exposure .

Q. How can computational methods aid in understanding its mechanism of action?

  • Docking Simulations : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The 4-methylphenyl group shows hydrophobic contacts with Leu694 and Val702 residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.